Rauvotetraphylline A is a novel indole alkaloid first isolated from the aerial parts of Rauvolfia tetraphylla, a plant known for its medicinal properties. [, ] It belongs to the monoterpenoid indole alkaloid class, characterized by a complex structure derived from the coupling of tryptamine and a monoterpene unit. [, ] While the exact biological activity of Rauvotetraphylline A is still under investigation, its discovery contributes significantly to the understanding of the chemical diversity and potential medicinal value of Rauvolfia tetraphylla.
Rauvotetraphylline A is a complex organic compound that has garnered interest in the field of natural products and medicinal chemistry. This compound is primarily derived from certain species of plants and exhibits a variety of biological activities, making it a subject of ongoing research.
Rauvotetraphylline A is isolated from the plant Rauvolfia tetraphylla, commonly known as the four-leafed rauvolfia. This plant is known for its medicinal properties, particularly in traditional medicine systems. The extraction of Rauvotetraphylline A typically involves solvent extraction methods followed by chromatographic techniques to purify the compound.
Rauvotetraphylline A belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures and significant pharmacological effects. Alkaloids are often derived from plant sources and have been used in various therapeutic applications.
The synthesis of Rauvotetraphylline A can be approached through both natural extraction and synthetic methodologies. The natural extraction involves collecting plant material and using solvents such as ethanol or methanol for extraction.
In laboratory settings, synthetic approaches may utilize starting materials that mimic the natural precursors found in Rauvolfia tetraphylla. Techniques such as total synthesis or semi-synthesis can be employed, where chemical reactions are carefully controlled to form the desired alkaloid structure. Key reactions may include cyclization and functional group modifications to achieve the final compound.
The molecular structure of Rauvotetraphylline A can be represented by its chemical formula, which includes multiple rings and functional groups characteristic of alkaloids. The compound typically features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Rauvotetraphylline A can undergo various chemical reactions typical for alkaloids, such as oxidation, reduction, and hydrolysis. These reactions are crucial for understanding its stability and reactivity under different conditions.
The mechanism of action of Rauvotetraphylline A involves its interaction with specific biological targets within cells. It is believed to exert its effects through modulation of neurotransmitter systems or inhibition of certain enzymes.
Research indicates that Rauvotetraphylline A may influence pathways related to serotonin and dopamine, which are critical for mood regulation and neurological function. Further studies are needed to elucidate the precise molecular interactions involved.
Rauvotetraphylline A has potential applications in various scientific fields:
Rauvotetraphylline A is exclusively biosynthesized by the tropical shrub Rauvolfia tetraphylla L. (synonym: Rauvolfia canescens), a species within the medicinally significant Apocynaceae family [7] [8]. This plant exhibits a pantropical distribution, natively occurring across biogeographic regions including Central/South America, India, and Southeast Asia. Its resilience to diverse ecological conditions has enabled widespread establishment in tropical ecosystems [7]. Morphologically, R. tetraphylla is characterized by whorled leaves (typically four per node), small greenish-white flowers, and distinctive red berries - features that align it with other Rauvolfia species while maintaining unique taxonomic identifiers [7].
Table 1: Taxonomic Classification of Rauvolfia tetraphylla [5] [7]
Taxonomic Rank | Classification | Significance |
---|---|---|
Kingdom | Plantae | Multicellular photosynthetic organisms |
Phylum | Tracheophyta | Vascular plants with lignified tissues |
Class | Magnoliopsida | Dicotyledonous flowering plants |
Order | Gentianales | Characteristic floral morphology |
Family | Apocynaceae | Latex-producing plants with diverse alkaloids |
Genus | Rauvolfia | Source of bioactive indole alkaloids |
Species | R. tetraphylla | Botanical source of rauvotetraphyllines |
The genus Rauvolfia represents an evolutionary hotspot for alkaloid diversification, with over 60 species producing approximately 200 structurally distinct monoterpene indole alkaloids (MIAs). R. tetraphylla specifically accumulates rauvotetraphylline A in its aerial parts (stems and leaves), suggesting a possible ecological role in herbivore defense or environmental adaptation [3] [8]. This biochemical capacity places R. tetraphylla within a specialized chemotaxonomic group that has evolved complex biosynthetic pathways for MIA production, distinct from related genera in the Apocynaceae such as Catharanthus and Alstonia [2].
Rauvotetraphylline A belongs to the sarpagine subgroup of monoterpene indole alkaloids, characterized by a pentacyclic framework incorporating a quinuclidine moiety and specific stereochemical configurations at C-3, C-5, C-15, and C-16 [2]. The sarpagine alkaloids share a common biosynthetic origin with the structurally related macroline and ajmaline alkaloids, all derived from the universal MIA precursor strictosidine (17) via complex enzymatic rearrangements [2]. This biosynthetic relationship positions rauvotetraphylline A within a broader phytochemical lineage that includes clinically significant compounds like ajmaline (antiarrhythmic) and reserpine (antihypertensive).
The enzymatic pathway to rauvotetraphylline A initiates with the condensation of tryptamine (16) and secologanin (15) catalyzed by strictosidine synthase, followed by strictosidine β-D-glucosidase-mediated deglycosylation to form reactive intermediates [2]. Subsequent transformations involve the sarpagan bridge enzyme (SBE), a cytochrome P450-dependent oxidase that establishes the characteristic pentacyclic ring system through intramolecular carbon-carbon bond formation. The stereochemical complexity of rauvotetraphylline A arises from enzyme-controlled chiral assembly, particularly the α-orientation of hydrogen at C-15 and specific configurations at C-16 that distinguish it from ajmaline-type alkaloids [2].
Table 2: Classification of Major Monoterpene Indole Alkaloid Subgroups [2] [8]
MIA Subclass | Core Structure | Representative Alkaloids | Distinctive Features |
---|---|---|---|
Sarpagine | Pentacyclic quinuclidine | Rauvotetraphylline A, Sarpagine | C-5–C-16 bond, β-H at C-15 |
Ajmaline | Hexacyclic with fused quinoline | Ajmaline, Vinorine | Antipodal C-16 configuration |
Macroline | Tetracyclic indole | Macroline, Alstonerine | Open E-ring structure |
Corynanthe | Tetracyclic with β-carboline | Corynanthine, Ajmalicine | Flexible C-16 position |
Structurally, rauvotetraphylline A (C₂₀H₂₆N₂O₃; MW 342.43 g/mol) contains multiple chiral centers (1S,12S,13S,14R) and functional groups including hydroxyl moieties and a tertiary amine that confer both hydrogen-bonding capacity and pH-dependent solubility [1] [8]. Its tetracyclic framework incorporates an indole nucleus fused to complex polycyclic systems, distinguishing it from simpler MIAs while retaining the fundamental tryptamine-derived architecture conserved across approximately 3,000 known monoterpene indole alkaloids [2].
Rauvotetraphylline A was first identified and characterized in 2012 as part of a phytochemical investigation of Rauvolfia tetraphylla's aerial parts [8]. The discovery occurred during a systematic screening of underinvestigated Rauvolfia species for novel alkaloids, leading to the isolation and structural elucidation of five previously unknown alkaloids designated rauvotetraphyllines A-E. The compound's name follows the established convention for Rauvolfia-derived alkaloids, combining the genus prefix "Rauvo-" with "tetraphylline" referencing the source species, and the letter "A" indicating its status as the first identified compound in this chemical series [3] [8].
Structural characterization employed advanced spectroscopic techniques including high-resolution electrospray ionization mass spectrometry (HRESIMS) which established the molecular formula as C₂₀H₂₆N₂O₃, and comprehensive 1D/2D nuclear magnetic resonance (NMR) analyses that resolved the compound's stereochemistry and ring system architecture [8]. The absolute configuration was determined through optical rotation measurements and comparison with known stereochemical patterns in related sarpagine alkaloids. The compound received the CAS registry number 1422506-49-7, providing a unique identifier for chemical databases and research literature [1] [3].
Table 3: Discovery Timeline and Nomenclature of Rauvotetraphylline A
Year | Milestone | Methodology | Significance |
---|---|---|---|
Pre-2012 | Ethnobotanical use of R. tetraphylla | Traditional knowledge | Implied bioactive potential |
2012 | Initial isolation and characterization | HRESIMS, NMR spectroscopy | Structural determination |
2012 | Assignment of "rauvotetraphylline A" | Chemical nomenclature | Formal naming based on botanical source |
2012 | Publication in natural product journal | Nat. Prod. Bioprospect. | Peer-reviewed validation |
Post-2012 | Commercial availability for research | Chemical synthesis/extraction | Enabled biological evaluation |
The nomenclature precision distinguishes rauvotetraphylline A from structurally similar compounds: rauvotetraphylline E (C₂₀H₁₈N₂O₃; CAS 1422506-53-3) exhibits a distinct oxidation pattern and molecular weight difference of 8.06 g/mol [3] [6]. The discovery of rauvotetraphylline A expanded the chemical diversity map of sarpagine-related alkaloids, which now comprise over 150 monomeric structures, providing new molecular templates for structure-activity relationship studies in medicinal chemistry [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1